molecular formula C10H20N2O3 B578188 tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1240390-36-6

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B578188
M. Wt: 216.281
InChI Key: FEECMUCDEXAFQK-SFYZADRCSA-N
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Description

“tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamic acid, with a tert-butyl group attached to the carbamate nitrogen and a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group attached to the carbamate oxygen .


Molecular Structure Analysis

The molecular structure of “tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” consists of a carbamate group (a carbonyl group (C=O) attached to an amine group (NH2)) and a tert-butyl group (C(CH3)3) attached to the nitrogen of the carbamate group . The carbamate group is also attached to a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group .

Scientific Research Applications

Photoredox-Catalyzed Aminations

Photoredox catalysis has been employed to facilitate amination reactions, a versatile method for constructing complex molecules. For instance, a study demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the synthesis of 3-aminochromones. This method highlights a new cascade pathway for assembling a variety of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

Synthesis of Aryl-tethered 2-aminobenzylamines

An innovative synthesis approach for highly congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles through the ring transformation of 2-pyranones has been delineated. This process involves base-catalyzed ring transformation followed by TFA catalyzed hydrolysis, showcasing an example of how tert-butyl carbamates can be utilized in complex synthesis pathways to achieve moderate yields of the final products (Farhanullah et al., 2007).

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Synthesis routes and methods

Procedure details

(4-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (CAS 477584-38-6, 446 mg, 2.07 mmol) was dissolved in 20 mL methanol. Ammonium acetate (1.63 g, 21 mmol) and sodium cyanoborohydride (507 mg, 8.1 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. Ethyl acetate and 2N sodium carbonate solution were added. The organic layer was separated and the aqueous layer was extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified with flash column chromatography on silica eluting with a gradient (dichloromethane/methanol/ammonia 100:0:0→140:10:1) to provide 199 mg (44%) of the title compound as a white solid. MS (m/e): 161.2 (M-butene)+.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
507 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

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